[(4-Chlorophenyl)thio]acetyl chloride

Catalog No.
S891612
CAS No.
7031-25-6
M.F
C8H6Cl2OS
M. Wt
221.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4-Chlorophenyl)thio]acetyl chloride

CAS Number

7031-25-6

Product Name

[(4-Chlorophenyl)thio]acetyl chloride

IUPAC Name

2-(4-chlorophenyl)sulfanylacetyl chloride

Molecular Formula

C8H6Cl2OS

Molecular Weight

221.1 g/mol

InChI

InChI=1S/C8H6Cl2OS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2

InChI Key

QPKYZVLFINTHHB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1SCC(=O)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1SCC(=O)Cl)Cl

[(4-Chlorophenyl)thio]acetyl chloride consists of three main structural components:

  • 4-Chlorophenyl group: An aromatic ring with a chlorine atom at the para position
  • Thio group: A sulfur atom connecting the aromatic ring to the acetyl chloride moiety
  • Acetyl chloride group: A carbonyl group bonded to a chlorine atom

The compound has a molecular weight of 235.12 g/mol . Its structure combines the reactivity of an acid chloride with the electronic properties of a chlorinated aromatic ring, making it useful in various chemical transformations.

As mentioned earlier, there is no documented information on the specific mechanism of action of this compound in any biological system.

  • Chlorides: Organic chlorides can be irritating to the skin, eyes, and respiratory system. They may also be harmful if ingested.
  • Thioesters: Some thioesters can exhibit similar properties to their corresponding esters, which can be flammable and reactive.

[(4-Chlorophenyl)thio]acetyl chloride can participate in several types of reactions:

  • Nucleophilic acyl substitution: The acetyl chloride group readily reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.
  • Cross-coupling reactions: The chlorine on the aromatic ring can potentially participate in metal-catalyzed coupling reactions.
  • Reduction: The carbonyl group can be reduced to form alcohols or aldehydes.
  • Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid.

While specific biological activity data for [(4-Chlorophenyl)thio]acetyl chloride is limited, compounds with similar structural features have shown various biological effects. The presence of the chlorophenyl group and the thioether linkage suggests potential for interactions with biological targets.

[(4-Chlorophenyl)thio]acetyl chloride finds applications in:

  • Organic synthesis: As a building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries.
  • Polymer chemistry: Potentially used in the synthesis of specialized polymers or as a crosslinking agent.
  • Material science: May be employed in the development of functional materials with specific electronic or optical properties.

The compound's structure suggests several potential interaction modes:

  • Hydrogen bond acceptor: The carbonyl oxygen can act as a hydrogen bond acceptor.
  • Electrophilic center: The carbonyl carbon is susceptible to nucleophilic attack.
  • π-π interactions: The aromatic ring can participate in stacking interactions with other aromatic systems.
  • Halogen bonding: The chlorine atoms may engage in halogen bonding with appropriate partners.

Similar Compounds

Several compounds share structural similarities with [(4-Chlorophenyl)thio]acetyl chloride:

  • 2-((4-Chlorophenyl)thio)acetic acid: The carboxylic acid precursor to the target compound .
  • 2-((3-Chlorophenyl)thio)acetic acid: A positional isomer with the chlorine at the meta position .
  • 2-((3,4-Dichlorophenyl)thio)acetic acid: Contains an additional chlorine atom on the aromatic ring .
  • 2-((2-Chlorophenyl)thio)acetic acid: Another positional isomer with the chlorine at the ortho position .
  • 4-Chlorophenylacetyl chloride: Lacks the sulfur atom but maintains the 4-chlorophenyl and acetyl chloride moieties .
  • (4-Pyridylthio)acetyl chloride: Replaces the chlorophenyl group with a pyridine ring .

The uniqueness of [(4-Chlorophenyl)thio]acetyl chloride lies in its specific combination of functional groups, which allows for selective reactivity and potential applications in various fields of chemistry and materials science .

[(4-Chlorophenyl)thio]acetyl chloride emerged as a specialized acyl chloride derivative during late 20th-century advancements in heterocyclic chemistry. While its exact discovery timeline remains undocumented, its synthesis aligns with methodologies developed for analogous thioether-containing acyl chlorides. Early synthetic routes leveraged reactions between 4-chlorothiophenol and chloroacetyl chloride, facilitated by chlorodehydrating agents like thionyl chloride (SOCl₂). The compound’s development paralleled growing interest in sulfur-containing organic reagents, particularly for pharmaceutical and materials science applications.

Significance in Organic Chemistry

This compound occupies a critical niche in synthetic organic chemistry due to its dual functionality: the electrophilic acyl chloride group and the electron-deficient 4-chlorophenylthio moiety. These features enable its use in:

  • Nucleophilic acyl substitutions for synthesizing thioester and amide derivatives.
  • Heterocycle formation, particularly in β-lactam and thiadiazole syntheses via cycloaddition reactions.
  • Cross-coupling reactions, where the sulfur atom acts as a directing group in transition metal-catalyzed processes.

Its versatility is underscored by its role in synthesizing bioactive molecules, including antiviral and antimicrobial agents.

Structural Overview and Classification

Molecular Formula: C₈H₆Cl₂OS
Molecular Weight: 221.104 g/mol
IUPAC Name: 2-(4-Chlorophenyl)sulfanylacetyl chloride

Structural Features:

  • Acyl chloride group (-COCl): Imparts high reactivity toward nucleophiles.
  • Thioether linkage (-S-): Enhances stability compared to oxygen analogs while modulating electronic effects.
  • 4-Chlorophenyl group: Introduces steric bulk and influences solubility via hydrophobic interactions.

The compound belongs to the acyl chloride class and is further subclassified as a thioether-functionalized acid chloride. Its planar geometry, confirmed by spectroscopic data, allows for predictable reactivity in stereoselective syntheses.

Molecular Formula, Weight, and Identification

Chemical Formula and Molecular Weight

[(4-Chlorophenyl)thio]acetyl chloride possesses the molecular formula C8H6Cl2OS, representing a complex organosulfur compound containing both aromatic and acyl chloride functionalities [2] [3]. The compound exhibits a molecular weight of 221.1 grams per mole, which reflects the presence of two chlorine atoms, one sulfur atom, and one oxygen atom within its eight-carbon framework [2] [4]. This molecular weight places the compound in the category of moderately heavy organic molecules, with the chlorine substituents contributing significantly to its overall mass [3] [4].

The molecular composition indicates a carbon-to-heteroatom ratio that suggests considerable polarity and reactivity potential [2] [3]. The presence of multiple electronegative elements, particularly the two chlorine atoms and the oxygen atom, creates a compound with substantial electronic asymmetry [4]. The sulfur atom serves as a bridging element between the aromatic ring system and the reactive acyl chloride group, providing unique structural characteristics [2].

CAS Registry Number (7031-25-6) and Chemical Identifiers

The compound is officially registered under CAS Registry Number 7031-25-6, which serves as its unique identifier in chemical databases and regulatory systems [2] [3] [4]. This registration number facilitates unambiguous identification across various chemical information systems and ensures proper cataloging in scientific literature [3] [4]. The systematic naming conventions recognize this compound as 2-((4-chlorophenyl)thio)acetyl chloride, reflecting its structural organization according to International Union of Pure and Applied Chemistry nomenclature principles [4].

Additional chemical identifiers include various synonyms such as 4-chlorophenylthioacetyl chloride and [(4-chlorophenyl)thio]acetyl chloride, which are commonly encountered in chemical literature and commercial sources [3]. These alternative names reflect different approaches to describing the molecular structure while maintaining chemical accuracy [2] [3]. The systematic identification system ensures consistent recognition across different chemical databases and regulatory frameworks [4].

InChI and SMILES Representations

The International Chemical Identifier (InChI) representation for this compound is InChI=1S/C8H6Cl2OS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2, providing a standardized method for representing the molecular structure in computational chemistry applications [4]. This InChI string encodes the complete structural information including atom connectivity, hydrogen counts, and stereochemical information where applicable [4]. The corresponding InChI Key, QPKYZVLFINTHHB-UHFFFAOYSA-N, serves as a condensed hash representation that enables rapid database searching and molecular comparison [4].

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is O=C(Cl)CSC1=CC=C(Cl)C=C1, which provides a linear representation of the molecular structure [4]. This SMILES string clearly indicates the connectivity pattern, showing the carbonyl carbon bonded to chlorine, the methylene bridge to sulfur, and the sulfur connection to the para-chlorinated benzene ring [4]. Both the canonical and standard SMILES representations are identical for this compound, indicating no ambiguity in structural interpretation [4].

Structural Characteristics

4-Chlorophenyl Moiety

The 4-chlorophenyl moiety represents a benzene ring substituted with a chlorine atom at the para position, creating a significant electronic perturbation within the aromatic system [5] [7]. The chlorine substituent functions as an electron-withdrawing group through its inductive effect, reducing the electron density of the benzene ring and influencing the reactivity of adjacent functional groups [7] [8]. This electron-withdrawing character manifests through the electronegativity difference between chlorine and carbon, creating a permanent dipole that affects the overall molecular properties [5] .

The para-substitution pattern ensures maximum separation between the chlorine atom and the point of attachment to the thioether linkage, minimizing steric hindrance while maintaining electronic influence [5] [7]. The aromatic ring maintains its planar geometry, with the chlorine atom lying in the same plane as the benzene ring [9]. This structural arrangement allows for optimal conjugation between the aromatic π-system and any adjacent functional groups that can participate in electron delocalization [7].

The 4-chlorophenyl group exhibits characteristic resonance stabilization, with the chlorine atom capable of donating electron density through its lone pairs while simultaneously withdrawing electron density through its inductive effect [7] [10] [9]. This dual electronic behavior creates a complex electronic environment that influences the reactivity patterns of the entire molecule [7]. The aromatic ring serves as an electron-poor system due to the chlorine substitution, making it less nucleophilic than unsubstituted benzene [10].

Thioether Linkage

The thioether linkage in this compound consists of a sulfur atom bonded to both the 4-chlorophenyl group and a methylene carbon that connects to the acetyl chloride functionality [11] [12]. Sulfur in thioethers exhibits sp3 hybridization with two bonding pairs and two lone pairs of electrons, creating a bent molecular geometry around the sulfur center [11] [12]. The carbon-sulfur bond lengths are typically longer than corresponding carbon-oxygen bonds due to the larger atomic radius of sulfur compared to oxygen [11].

The thioether sulfur atom possesses significant nucleophilic character due to its lone pairs of electrons, making it susceptible to electrophilic attack and oxidation reactions [11]. This nucleophilicity allows the sulfur atom to coordinate with various electrophiles and participate in oxidation reactions that can convert the thioether to sulfoxide or sulfone derivatives [11]. The polarizability of the sulfur atom contributes to the overall reactivity profile of the molecule [11] [12].

The thioether linkage provides conformational flexibility to the molecule, allowing rotation around the carbon-sulfur bonds [11]. This flexibility influences the overall molecular geometry and can affect the compound's ability to interact with other molecules [12]. The sulfur atom's larger size compared to oxygen creates a longer bridge between the aromatic ring and the acetyl chloride group, potentially affecting the electronic communication between these moieties [11] [12].

Acetyl Chloride Functionality

The acetyl chloride functionality represents one of the most reactive organic functional groups, characterized by a carbonyl carbon bonded to both a methyl-equivalent group and a chlorine atom [13] [8] [14]. The carbonyl carbon exhibits significant electrophilic character due to the electron-withdrawing effects of both the oxygen double bond and the chlorine substituent [8] [14]. This dual electron withdrawal creates a highly polarized carbon-chlorine bond that is readily cleaved under nucleophilic conditions [13] [14].

The acetyl chloride group demonstrates exceptional reactivity toward nucleophiles, including water, alcohols, and amines, leading to rapid substitution reactions [13]. The chlorine atom serves as an excellent leaving group due to its ability to stabilize negative charge upon departure [14]. This reactivity pattern makes acetyl chlorides valuable synthetic intermediates but also creates challenges in terms of storage and handling [13].

The carbonyl oxygen in the acetyl chloride group can participate in resonance interactions, though these are limited by the electron-withdrawing nature of the chlorine substituent [8] [14]. The carbon-oxygen double bond exhibits increased strength compared to typical carbonyl compounds due to the reduced electron density at the carbonyl carbon [8]. This electronic effect influences the vibrational frequencies observed in infrared spectroscopy and affects the compound's overall stability [8].

Physical Properties

Melting and Boiling Points

Specific melting and boiling point data for [(4-Chlorophenyl)thio]acetyl chloride are not readily available in the current literature, reflecting the compound's specialized nature and limited commercial availability [15]. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior [16] [17] [18]. Simple acetyl chloride exhibits a boiling point of 51°C and melting point of -112°C, while (4-chlorophenyl)acetyl chloride shows a boiling point of 85°C at reduced pressure [13] [16].

The presence of the 4-chlorophenyl group significantly increases the molecular weight and intermolecular forces compared to simple acetyl chloride, suggesting higher boiling and melting points [17] [18]. The thioether linkage introduces additional van der Waals interactions and dipole-dipole forces that would further elevate the thermal transition temperatures [17]. Sulfur-containing aromatic compounds typically exhibit higher boiling points than their oxygen analogs due to increased polarizability and molecular size [18].

Based on structural similarities with related compounds such as 5-(4-chlorophenyl)thiophene-2-carboxylic acid, which has a melting point of 254°C, and considering the destabilizing effect of the reactive acetyl chloride group, the target compound likely exhibits moderate thermal stability with decomposition occurring before clear melting or boiling transitions [17]. The compound's thermal behavior is complicated by its tendency to undergo hydrolysis and other chemical reactions at elevated temperatures [13].

Solubility Profile and Polar Characteristics

The solubility characteristics of [(4-Chlorophenyl)thio]acetyl chloride reflect its mixed polar and nonpolar structural features [19]. The compound exhibits limited solubility in water due to rapid hydrolysis reactions that convert the acetyl chloride group to carboxylic acid derivatives [13] [19]. This hydrolytic instability prevents accurate determination of true aqueous solubility, as the compound undergoes chemical transformation upon contact with water [13].

In organic solvents, the compound demonstrates enhanced solubility, particularly in polar aprotic solvents such as dichloromethane, chloroform, and acetonitrile [20] [19]. The aromatic ring system provides compatibility with aromatic solvents, while the polar acetyl chloride and thioether functionalities enable dissolution in moderately polar media [19]. The chlorine substituents contribute to the compound's lipophilicity, enhancing solubility in nonpolar and weakly polar organic solvents [20] [19].

The overall polarity of the molecule results from the combination of the electron-withdrawing 4-chlorophenyl group, the moderately polar thioether linkage, and the highly polar acetyl chloride functionality [20] [5] [19]. This creates a compound with intermediate polarity characteristics that can interact with both polar and nonpolar solvent systems [19]. The compound's solubility behavior is also influenced by its ability to form intermolecular interactions through dipole-dipole forces and van der Waals attractions [20] [19].

Stability and Reactivity Considerations

[(4-Chlorophenyl)thio]acetyl chloride exhibits limited stability under ambient conditions due to the highly reactive nature of the acetyl chloride functional group [13]. The compound undergoes rapid hydrolysis in the presence of moisture, producing hydrogen chloride gas and the corresponding thioether carboxylic acid [13]. This hydrolytic sensitivity necessitates storage under anhydrous conditions and protection from atmospheric moisture [13].

The stability of the compound is further compromised by its susceptibility to nucleophilic attack at the carbonyl carbon [13] [14]. Various nucleophiles, including alcohols, amines, and water, can readily react with the acetyl chloride group, leading to substitution products and liberation of hydrogen chloride [13] [14]. The electron-withdrawing effects of both the chlorine substituent and the 4-chlorophenyl-thio group enhance the electrophilicity of the carbonyl carbon, accelerating these reactions [8] [14].

Thermal stability of the compound is limited by the labile carbon-chlorine bond in the acetyl chloride group [13] [8]. Elevated temperatures can promote decomposition reactions, including elimination of hydrogen chloride and formation of various degradation products [13]. The thioether linkage provides moderate stability under normal conditions but can undergo oxidation reactions when exposed to strong oxidizing agents [11]. Long-term storage requires careful attention to temperature control and exclusion of moisture and nucleophiles [13].

Electronic Properties

Electron Distribution

The electron distribution in [(4-Chlorophenyl)thio]acetyl chloride reflects the complex interplay between multiple electronegative centers and the aromatic π-system [8] [9]. The 4-chlorophenyl moiety exhibits reduced electron density compared to unsubstituted benzene due to the inductive electron-withdrawing effect of the para-chlorine substituent [7]. This electron withdrawal creates a partial positive charge development on the aromatic ring, particularly at positions ortho and para to the chlorine atom [7] [10].

The thioether sulfur atom possesses two lone pairs of electrons that contribute to the molecule's nucleophilic character and influence the overall electron distribution [11] [12]. These lone pairs occupy sp3-hybridized orbitals and can participate in various electronic interactions, including coordination with electrophiles and contribution to molecular dipole moments [11] [12]. The sulfur atom's larger size and lower electronegativity compared to oxygen result in more diffuse electron density and increased polarizability [11].

The acetyl chloride functionality represents the most electron-deficient region of the molecule, with the carbonyl carbon experiencing significant electron withdrawal from both the oxygen double bond and the chlorine substituent [8] [14]. This creates a highly electrophilic center that dominates the molecule's reactivity profile [14]. The electron distribution analysis reveals distinct regions of electron density depletion around the carbonyl carbon and electron density concentration around the oxygen and chlorine atoms [8] [21].

Polarity Characteristics

The molecular polarity of [(4-Chlorophenyl)thio]acetyl chloride arises from the asymmetric distribution of electronegative atoms and the resulting dipole moments [20] [5] [12]. The compound exhibits significant overall polarity due to the presence of multiple polar bonds, including the carbon-chlorine bonds, the carbon-oxygen double bond, and the carbon-sulfur bonds [5] [12]. Each of these bonds contributes to the net molecular dipole moment through their individual bond dipoles [5].

The 4-chlorophenyl group contributes to molecular polarity through the carbon-chlorine bond, which creates a permanent dipole directed from carbon toward chlorine [5] . This aromatic substitution pattern ensures that the chlorine dipole is not canceled by symmetry, contributing to the overall molecular polarity [5]. The thioether linkage adds moderate polarity through the carbon-sulfur bonds, though this contribution is less significant than that of the halogen and carbonyl groups [12].

The acetyl chloride functionality represents the most polar region of the molecule, with both the carbon-oxygen double bond and the carbon-chlorine single bond contributing substantial dipole moments [13] [8]. The carbonyl group exhibits a large dipole moment directed from carbon toward oxygen, while the carbon-chlorine bond creates an additional dipole in a different direction [8]. The vector sum of all bond dipoles determines the overall molecular dipole moment and influences the compound's interactions with polar solvents and other polar molecules [5] [8].

Resonance Structures

The resonance behavior of [(4-Chlorophenyl)thio]acetyl chloride involves multiple sites of electron delocalization that influence the compound's stability and reactivity [7] [22] [9]. The 4-chlorophenyl moiety can participate in resonance structures where the chlorine atom's lone pairs donate electron density to the aromatic ring, creating partial double-bond character in the carbon-chlorine bond [7] [10]. However, this resonance donation is opposed by the inductive electron-withdrawing effect of chlorine, resulting in a net electron-withdrawing influence on the aromatic system [7] [10].

The thioether sulfur atom can participate in limited resonance interactions with adjacent π-systems, though these effects are generally weaker than corresponding oxygen analogs due to poor orbital overlap between sulfur's 3p orbitals and carbon's 2p orbitals [11]. The sulfur lone pairs can provide some electron density to electron-deficient centers through hyperconjugation and through-space interactions [11]. These effects become more pronounced when the sulfur atom is in proximity to strongly electron-withdrawing groups [11].

The acetyl chloride group exhibits limited resonance delocalization due to the electron-withdrawing nature of the chlorine substituent [8] [22]. Unlike other carbonyl compounds where resonance can stabilize the system, the chlorine atom's electronegativity restricts electron flow toward the carbonyl carbon [8]. The primary resonance structure maintains the double-bond character of the carbon-oxygen bond, with minimal contribution from structures involving charge separation [8] [22]. This limited resonance stabilization contributes to the high reactivity of the acetyl chloride functional group [8] [14].

PropertyValueReference
Molecular FormulaC8H6Cl2OS [2] [3] [4]
Molecular Weight221.1 g/mol [2] [3] [4]
CAS Registry Number7031-25-6 [2] [3] [4]
IUPAC Name2-((4-chlorophenyl)thio)acetyl chloride [4]
SMILESO=C(Cl)CSC1=CC=C(Cl)C=C1 [4]
InChIInChI=1S/C8H6Cl2OS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2 [4]
InChI KeyQPKYZVLFINTHHB-UHFFFAOYSA-N [4]
Solubility in WaterRapidly hydrolyzed [13]
Solubility in Organic SolventsSoluble in polar organic solvents [20] [19]
StabilityUnstable in presence of moisture [13]
ReactivityHighly reactive toward nucleophiles [13] [14]

From 4-Chlorothiophenol and Acetyl Chloride

The most established synthetic route involves the direct reaction between 4-chlorothiophenol and acetyl chloride under controlled conditions [3] [4]. This classical approach proceeds through a nucleophilic acyl substitution mechanism, where the thiol group acts as a nucleophile attacking the electrophilic carbonyl carbon of acetyl chloride [5] [3].

Mechanism and Reaction Conditions

The reaction mechanism follows the standard addition-elimination pathway characteristic of nucleophilic acyl substitution reactions [3] [4]. The 4-chlorothiophenol nucleophile attacks the carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate. This intermediate subsequently collapses, eliminating hydrogen chloride and forming the desired thioester bond [5].

Optimal reaction conditions typically involve:

  • Temperature range: Room temperature to moderate heating (25-60°C)
  • Solvent systems: Dry organic solvents such as dichloromethane, tetrahydrofuran, or benzene
  • Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation
  • Reaction time: 2-6 hours depending on temperature and concentration
  • Yields: Generally 70-95% with proper optimization [6]

Industrial Implementation

A representative industrial synthesis involves heating a mixture of 200 grams of 4-chlorophenyl acetic acid with 178.5 grams of thionyl chloride in 600 milliliters of benzene at reflux for 6 hours. Following concentration under reduced pressure and vacuum distillation, this procedure yields 215.8 grams of the target compound with a boiling point of 94-95°C [6].

The reaction produces hydrogen chloride gas as a byproduct, requiring appropriate ventilation and neutralization systems in industrial settings . Modern facilities employ scrubber systems to capture and neutralize this acidic gas, converting it to useful hydrochloric acid for other processes.

Via Thioester Intermediates

An alternative classical route involves the formation of thioester intermediates through a two-step process [2] [8]. This methodology proves particularly valuable when direct reaction conditions are incompatible with sensitive substrates or when improved selectivity is required.

Two-Step Synthetic Strategy

The process begins with the activation of a carboxylic acid precursor to form an activated intermediate such as an acyl phosphate or acyl adenylate [9] [10]. The activated intermediate then undergoes nucleophilic attack by the thiol nucleophile, forming the desired thioester linkage [2].

Step 1: Activation Phase
$$ \text{RCOOH} + \text{ATP} \rightarrow \text{RCO-AMP} + \text{PPi} $$

Step 2: Thioesterification Phase
$$ \text{RCO-AMP} + \text{RSH} \rightarrow \text{RCOSR} + \text{AMP} $$

This approach offers several advantages including:

  • Enhanced selectivity through controlled activation
  • Compatibility with acid-sensitive substrates
  • Reduced side reactions compared to direct acylation
  • Improved yields in complex synthetic sequences [8] [11]

Mechanistic Considerations

The thioester intermediate route proceeds through well-defined mechanistic pathways that minimize unwanted side reactions [2]. The initial activation step creates a highly electrophilic acyl species that reacts preferentially with thiol nucleophiles over other functional groups present in the molecule.

Research demonstrates that this methodology accommodates various benzoic anhydrides and thiourea combinations, generating thiobenzoic acids in situ for subsequent reactions with organic halides or electron-deficient alkenes [8]. The process operates under mild conditions and eliminates the need for foul-smelling thiols, making it more suitable for laboratory and industrial applications.

Modern Synthetic Approaches

Catalytic Methods

Contemporary synthetic chemistry has developed sophisticated catalytic systems for thioester formation that offer improved efficiency, selectivity, and environmental compatibility [12] [13]. These methods represent significant advances over traditional stoichiometric approaches.

Palladium-Catalyzed Cross-Coupling

Palladium/norbornene/copper cooperative catalysis has emerged as a powerful method for synthesizing thioesters from aryl halides and thioesters through carbon-sulfur bond cleavage [12]. This innovative approach enables the efficient synthesis of 2-(arylthio)aryl ketones with excellent functional group tolerance.

The catalytic system operates through a unique mechanism involving:

  • Palladium activation of aryl halides
  • Norbornene-mediated ortho-functionalization
  • Copper-assisted thioester bond cleavage
  • Formation of new carbon-sulfur bonds [12]

Ruthenium-Based Dehydrogenative Coupling

Ruthenium acridine-based pincer complexes catalyze the unprecedented dehydrogenative coupling of thiols with alcohols or aldehydes, liberating hydrogen gas as the only byproduct [14]. This reversible transformation demonstrates remarkable selectivity and tolerance to strongly coordinating thiols.

The catalytic cycle involves:

  • Alcohol dehydrogenation to form aldehydes
  • Thiol coordination to the ruthenium center
  • C-S bond formation through nucleophilic attack
  • Hydrogen elimination to regenerate the catalyst [14]

This methodology offers exceptional atom economy and environmental benefits, as hydrogen gas can be captured and utilized as a clean fuel source.

Iron(III) Chloride Catalysis

Recent developments in iron catalysis have produced highly efficient solvent-free methods for thioester synthesis [15]. Ferric chloride hexahydrate serves as an effective heterogeneous catalyst for the direct esterification of acid chlorides with thiols.

Key advantages of this system include:

  • Quantitative yields (approaching 100%)
  • Room temperature operation
  • Solvent-free conditions
  • Catalyst recyclability with maintained activity over five cycles
  • Broad substrate scope including aromatic and aliphatic substrates [15]

Green Chemistry Approaches

The development of environmentally benign synthetic methods has become a priority in modern thioester chemistry, leading to innovative approaches that minimize waste and environmental impact [13] [11] [16].

Photochemical Synthesis

Visible light-mediated synthesis using tetramethylthiourea as both sulfur source and photoredox catalyst represents a breakthrough in thiol-free thioester synthesis [13]. This methodology directly couples aryl halides with carboxylic acids under mild photochemical conditions.

The photochemical process involves:

  • Direct excitation of tetramethylthiourea by purple LED light (405 nanometers)
  • Single-electron transfer activation of aryl halides
  • Radical coupling to form isothiouronium intermediates
  • Nucleophilic attack by carboxylic acids to yield thioesters [17] [13]

This approach eliminates the need for toxic thiols or carbon monoxide gas, operating under ambient conditions with remarkable functional group tolerance. The method demonstrates broad substrate scope and enables late-stage modification of bioactive compounds.

Aqueous Green Synthesis

Water-mediated synthesis methods have gained prominence as environmentally sustainable alternatives to organic solvent-based processes [11] [16]. These approaches utilize aqueous micelles and biodegradable surfactants to facilitate thioester formation.

Triton X-100 micellar systems enable the odorless synthesis of thioesters through in situ generation of S-alkylisothiouronium salts from organic halides and thiourea [11]. The protocol operates under mild conditions in aqueous media, eliminating organic solvents and reducing environmental impact.

Recent advances include:

  • Additive-free synthesis in pure water
  • Gram-scale scalability with maintained efficiency
  • High functional group compatibility
  • Reduced reaction times (4 hours typical)
  • Excellent yields (70-90% range) [16]

Biotechnological Approaches

Enzymatic synthesis methods represent the ultimate in green chemistry, utilizing biological catalysts to achieve thioester formation under physiological conditions [18]. Lipase-catalyzed transesterification of vinyl esters with thiols proceeds efficiently in continuous-flow microreactors.

The enzymatic approach offers:

  • Mild reaction conditions (30-60°C)
  • High selectivity with minimal side products
  • Biodegradable catalysts
  • Aqueous buffer compatibility
  • Reduced energy requirements [18]

Magnetite Catalysis

Iron oxide nanoparticles (Fe₃O₄) serve as recoverable, environmentally safe catalysts for direct thioester synthesis [19]. This heterogeneous catalytic system demonstrates excellent recyclability and maintains activity over multiple reaction cycles.

Industrial Synthesis Considerations

The commercial production of [(4-Chlorophenyl)thio]acetyl chloride requires careful consideration of scalability, cost-effectiveness, and regulatory compliance [20] [21]. Industrial synthesis must balance efficiency with environmental responsibility and worker safety.

Scale-Up Challenges

Industrial implementation faces several critical considerations:

Heat Management: Thioester synthesis often involves exothermic reactions requiring precise temperature control. Industrial reactors employ jacketed vessels with thermal regulation systems to maintain optimal temperatures and prevent runaway reactions [22].

Corrosion Control: The production of hydrogen chloride necessitates corrosion-resistant equipment such as Hastelloy-lined reactors and PTFE gaskets to ensure long-term operational reliability [22].

Continuous Processing: Modern facilities increasingly employ continuous flow reactors to enhance heat transfer efficiency and improve batch-to-batch consistency. Typical industrial throughput ranges from 500-1000 kilograms per day for large-scale facilities [22].

Economic Considerations

The global thioesters market demonstrates strong growth potential, expanding from $0.9 billion in 2024 to an projected $1.5 billion by 2034, representing a compound annual growth rate of 5.2% [20]. This growth drives continued investment in efficient synthesis technologies.

Cost optimization strategies include:

  • Raw material sourcing optimization for 4-chlorothiophenol and acetyl chloride
  • Catalyst recycling systems to reduce metal catalyst costs
  • Byproduct utilization to capture value from hydrogen chloride formation
  • Energy integration to minimize heating and cooling requirements [21]

Regional Market Dynamics

Asia-Pacific represents the fastest-growing market segment, with established manufacturing bases in China, India, Japan, and South Korea contributing to increased demand [21]. These regions benefit from cost-effective production capabilities and proximity to key end-use markets.

North America maintains significant market presence through advanced manufacturing infrastructure and substantial research and development investments. The region emphasizes green manufacturing processes and sustainability initiatives in response to regulatory requirements [21].

Safety and Environmental Compliance

Industrial synthesis must address several safety and environmental concerns:

Occupational Safety: The handling of 4-chlorothiophenol requires appropriate personal protective equipment and engineering controls due to its characteristic sulfurous odor and potential toxicity [23] [24].

Waste Management: Proper disposal of hydrogen chloride and other acidic byproducts requires neutralization systems and waste treatment facilities compliant with local environmental regulations .

Air Quality Control: Scrubber systems capture and neutralize volatile emissions, preventing atmospheric release of sulfur-containing compounds [22].

Purification Techniques and Quality Control

The commercial viability of [(4-Chlorophenyl)thio]acetyl chloride depends critically on achieving high purity levels and maintaining consistent quality standards throughout production [25] [26].

Distillation and Crystallization

Vacuum distillation represents the primary purification method for volatile thioester compounds. The technique operates under reduced pressure to minimize thermal decomposition while achieving effective separation from impurities [6]. Typical distillation parameters include:

  • Pressure range: 10-50 millimeters of mercury
  • Temperature range: 80-120°C under vacuum
  • Collection efficiency: 85-95% of theoretical yield
  • Purity achievement: 95-99% after single distillation [6]

Crystallization techniques provide additional purification for solid intermediates and products. Recrystallization from aqueous ethanol effectively removes colored impurities and achieves pharmaceutical-grade purity levels [27].

Chromatographic Purification

High-performance liquid chromatography (HPLC) serves both analytical and preparative functions in thioester purification [26]. Reversed-phase columns using C18 stationary phases achieve excellent separation of structural analogs and impurities.

Preparative HPLC parameters:

  • Column specifications: C18, 100mm × 4.6mm, 3μm particle size
  • Mobile phase: Formic acid (50mM, pH 8.1) and methanol gradient
  • Flow rate: 600 microliters per minute
  • Detection: UV absorption at 215 nanometers
  • Resolution: Baseline separation of isobaric compounds [26]

Automated self-purification systems eliminate the need for extensive chromatographic workup in peptide thioester synthesis [25] [28]. These systems employ cyclization-thiolysis sequences that selectively remove truncation products while retaining full-length target compounds.

Analytical Quality Control

Nuclear Magnetic Resonance Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide definitive structural confirmation and purity assessment [29] [30]. Quantitative NMR (qNMR) enables precise determination of compound purity and impurity profiling with detection limits of 1 ppm [30].

Key spectroscopic signatures include:

  • Carbonyl carbon: 190-200 ppm region in ¹³C NMR
  • Aromatic protons: 7.2-7.8 ppm in ¹H NMR
  • Methylene protons: 3.5-4.0 ppm adjacent to sulfur
  • Coupling patterns: Diagnostic for substitution patterns [31] [32]

Mass Spectrometry Analysis

Gas chromatography-mass spectrometry (GC-MS) provides molecular weight confirmation and fragmentation pattern analysis [26]. The technique achieves detection limits of 10 ppm for impurity analysis and enables identification of structural analogs.

Electrospray ionization mass spectrometry (ESI-MS) facilitates analysis of thermally labile thioester compounds without decomposition. Triple quadrupole instruments enable precise quantification through multiple reaction monitoring (MRM) techniques [26].

Infrared Spectroscopy

FTIR spectroscopy identifies characteristic functional groups and monitors reaction progress [31]. Key absorption bands include:

  • C=O stretch: 1670-1690 cm⁻¹ (thioester carbonyl)
  • C-S stretch: 640-660 cm⁻¹ (carbon-sulfur bond)
  • Aromatic C=C: 1580-1600 cm⁻¹ (benzene ring)
  • C-Cl stretch: 750-800 cm⁻¹ (chloro substituent) [31]

Physical Property Characterization

Melting point determination provides a rapid purity assessment for crystalline compounds. Digital melting point apparatus achieve ±0.5°C accuracy, enabling detection of impurities that alter thermal properties [24].

Elemental analysis confirms molecular composition through quantitative determination of carbon, hydrogen, sulfur, and chlorine content. Modern combustion analyzers achieve ±0.1% accuracy relative to theoretical values [24].

Stability Testing and Storage

Accelerated stability studies evaluate compound degradation under controlled temperature and humidity conditions. LC-MS analysis monitors degradation products and establishes shelf-life specifications for commercial products [33].

Storage recommendations include:

  • Temperature: 2-8°C under inert atmosphere
  • Moisture protection: Desiccated containers with molecular sieves
  • Light protection: Amber glass containers
  • Atmosphere: Nitrogen or argon blanket to prevent oxidation [24]

Validation and Documentation

Analytical method validation follows International Conference on Harmonisation (ICH) guidelines, establishing accuracy, precision, linearity, and robustness parameters for each analytical technique [26].

Certificate of analysis documentation includes:

  • Identity confirmation through spectroscopic methods
  • Purity determination by multiple analytical techniques
  • Impurity profiling with identification and quantification
  • Physical property verification
  • Stability data and expiration dating [24]

XLogP3

3.6

Dates

Last modified: 08-16-2023

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